molecular formula C16H14ClN3 B2446776 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride CAS No. 400880-08-2

3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride

Cat. No.: B2446776
CAS No.: 400880-08-2
M. Wt: 283.76
InChI Key: MIMFBZNGGRKDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride is a chemical compound with the molecular formula C16H13N3Cl It is known for its unique structure, which includes an isoindolium core substituted with an amino group and a cyanophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride typically involves the reaction of 2-cyanobenzyl chloride with 3-aminoisoindoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The cyanophenyl group can be reduced to form the corresponding amine.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Hydroxide or alkoxide derivatives.

Scientific Research Applications

3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindoline
  • 2-cyanobenzyl chloride
  • 3-aminoisoindoline

Uniqueness

3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride is unique due to its isoindolium core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and stability that makes it valuable for various applications.

Properties

IUPAC Name

2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3.ClH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMFBZNGGRKDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=[N+]1CC3=CC=CC=C3C#N)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.